
(R)-2-(Tert-butoxycarbonylamino-methyl)-3-(2-fluoro-phenyl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-fluorophenyl)methyl]propanoic acid is an organic compound with the molecular formula C15H21NO4. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a fluorophenyl group attached to the propanoic acid backbone. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-fluorophenyl)methyl]propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a fluorophenyl halide with the protected amino acid in the presence of a base such as potassium carbonate.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of condensation and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-fluorophenyl)methyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide, sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-{[(tert-butoxy)carbonyl]amino}-2-[(2-fluorophenyl)methyl]propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-fluorophenyl)methyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-chlorophenyl)methyl]propanoic acid
- 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-bromophenyl)methyl]propanoic acid
- 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-iodophenyl)methyl]propanoic acid
Uniqueness
The presence of the fluorophenyl group in 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-fluorophenyl)methyl]propanoic acid imparts unique electronic and steric properties, making it more reactive and selective in certain chemical reactions compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C15H20FNO4 |
|---|---|
分子量 |
297.32 g/mol |
IUPAC名 |
2-[(2-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
InChIキー |
YIEHHVFTGDEYLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)

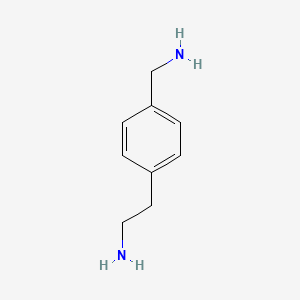
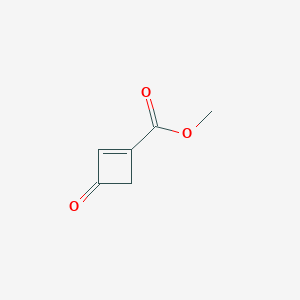
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)


aminehydrochloride](/img/structure/B13518243.png)
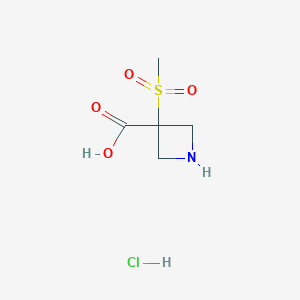
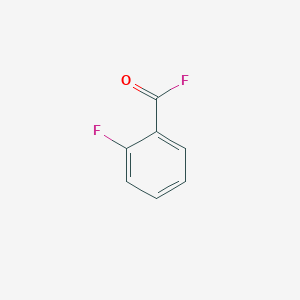
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)
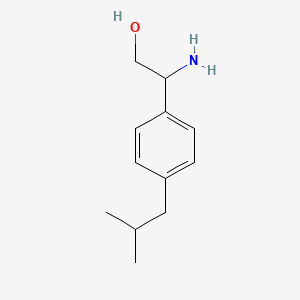

![6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B13518275.png)
